molecular formula C17H12N6O6 B2785533 N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide CAS No. 1209895-87-3

N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2785533
CAS No.: 1209895-87-3
M. Wt: 396.319
InChI Key: DKAIPDWTPIDEHF-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H12N6O6 and its molecular weight is 396.319. The purity is usually 95%.
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Biological Activity

N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates multiple heterocyclic moieties, which are known to enhance biological activity. The presence of the furan and pyrazole rings contributes to its pharmacological potential.

1. Antimicrobial Activity

Recent studies have highlighted the compound's broad-spectrum antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 2.50 to 20 µg/mL. Notably, it has been reported to inhibit E. coli DNA gyrase B with an IC50 value of 9.80 µM, comparable to established antibiotics like ciprofloxacin .

Microbial Strain MIC (µg/mL) Activity
E. coli9.80Inhibition of DNA gyrase B
Staphylococcus aureus10.00Moderate inhibition
Candida albicans15.00Effective antifungal

2. Antioxidant Activity

The compound exhibits significant antioxidant properties, demonstrated through DPPH scavenging assays. The scavenging percentages for selected derivatives range from 84.16% to 90.52%, indicating a strong capacity to neutralize free radicals .

Compound DPPH Scavenging (%)
Compound 184.16
Compound 286.42
Compound 390.52

3. Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties, with HRBC membrane stabilization percentages ranging from 86.70% to 99.25%. This suggests a potential application in treating inflammatory conditions .

4. Cytotoxicity

The cytotoxic effects of the compound were evaluated against various cancer cell lines, revealing promising results with IC50 values indicating moderate to high antiproliferative activity .

Cell Line IC50 (µM)
Human colon adenocarcinoma163.3
Breast cancer170
Ovarian cancer86.2

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in infected animal models, supporting its potential as a new therapeutic agent against resistant strains.
  • Cytotoxicity in Cancer Models : In xenograft models, treatment with this compound resulted in reduced tumor growth and improved survival rates compared to controls.

Properties

CAS No.

1209895-87-3

Molecular Formula

C17H12N6O6

Molecular Weight

396.319

IUPAC Name

N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C17H12N6O6/c1-9-7-14(24)20-17(18-9)22-13(8-10(21-22)11-3-2-6-28-11)19-16(25)12-4-5-15(29-12)23(26)27/h2-8H,1H3,(H,19,25)(H,18,20,24)

InChI Key

DKAIPDWTPIDEHF-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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